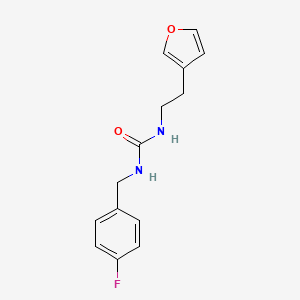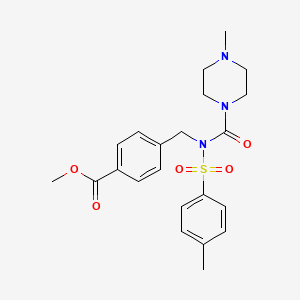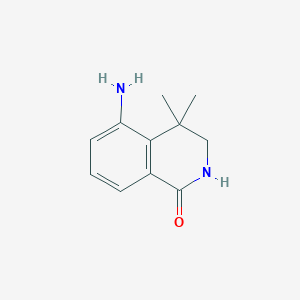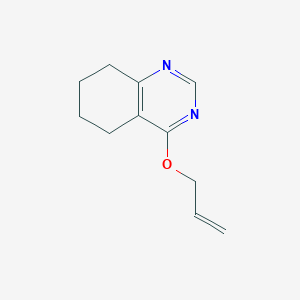![molecular formula C15H15F3N2O2 B2470647 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2361711-96-6](/img/structure/B2470647.png)
1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one, also known as TFP or TFP-1, is a chemical compound that has been widely used in scientific research for its unique properties. TFP-1 is a piperazine derivative that has been shown to have potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 is not fully understood, but it is believed to act through multiple pathways. 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes, which are involved in the regulation of gene expression and protein degradation. 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 also reduces oxidative stress and inflammation, which are involved in the development of various diseases. In addition, 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 also has a low toxicity profile, making it safe for use in animal models. However, 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 has some limitations, including its low solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for the study of 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1. One area of research is the development of 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 analogs with improved properties, such as increased solubility and stability. Another area of research is the study of 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anticancer properties. Additionally, the potential use of 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 as a therapeutic agent for neurological disorders, such as Alzheimer's disease, is an area of active research.
Métodos De Síntesis
1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)benzoyl chloride with piperazine, followed by the addition of prop-2-en-1-one. This method has been optimized to produce high yields of 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 with high purity.
Aplicaciones Científicas De Investigación
1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. In addition, 1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one-1 has been studied for its potential as an anti-inflammatory agent, reducing inflammation in various animal models.
Propiedades
IUPAC Name |
1-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-2-13(21)19-6-8-20(9-7-19)14(22)11-4-3-5-12(10-11)15(16,17)18/h2-5,10H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVRRMUEIBXNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2470568.png)

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470571.png)
![Carbamic acid, N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-, 1,1-dimethylethyl ester](/img/structure/B2470573.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2470576.png)

![2-(2-Carbamoylphenoxy)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2470578.png)


![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)
![1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2470586.png)